1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-fluorophenyl)-1-piperazinyl)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzotriazine core, followed by the introduction of the piperazinyl and fluoro-phenyl groups. The final step involves the addition of the propyl group and the formation of the chlorhydrate salt. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Aplicaciones Científicas De Investigación
(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate include other benzotriazine derivatives with different substituents. These compounds share a common benzotriazine core but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
91532-11-5 |
---|---|
Fórmula molecular |
C20H23ClFN5O |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
3-[3-[4-(3-fluorophenyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one;hydrochloride |
InChI |
InChI=1S/C20H22FN5O.ClH/c21-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)22-23-26;/h1-3,5-8,15H,4,9-14H2;1H |
Clave InChI |
XTRSZFHBIKFQIW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC(=CC=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.